molecular formula C9H12BrClSi B15198908 (2-Bromo-6-chlorophenyl)trimethylsilane

(2-Bromo-6-chlorophenyl)trimethylsilane

Cat. No.: B15198908
M. Wt: 263.63 g/mol
InChI Key: SMGPNLRDDMUNEF-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrClSi and a molecular weight of 263.63 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a trimethylsilyl group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-6-chlorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-fluorophenyl)trimethylsilane
  • (2-Bromo-6-methylphenyl)trimethylsilane
  • (2-Bromo-6-iodophenyl)trimethylsilane

Uniqueness

(2-Bromo-6-chlorophenyl)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity compared to other similar compounds. The combination of these halogens with the trimethylsilyl group allows for versatile applications in organic synthesis and material science .

Properties

Molecular Formula

C9H12BrClSi

Molecular Weight

263.63 g/mol

IUPAC Name

(2-bromo-6-chlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12BrClSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3

InChI Key

SMGPNLRDDMUNEF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1Br)Cl

Origin of Product

United States

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